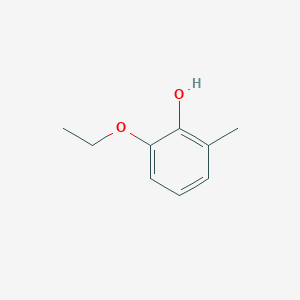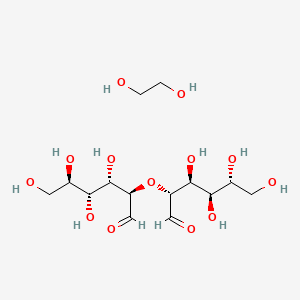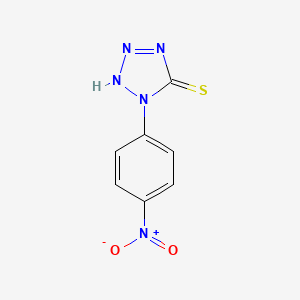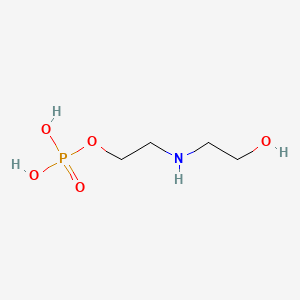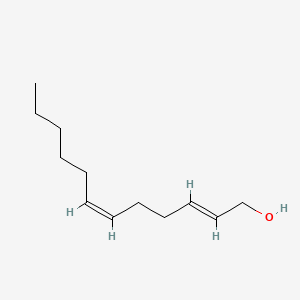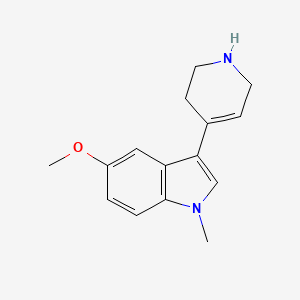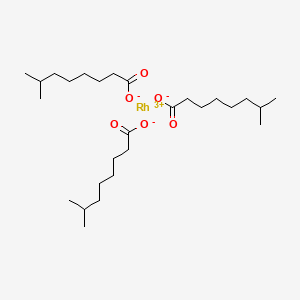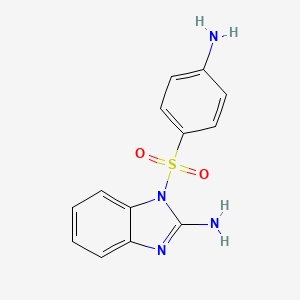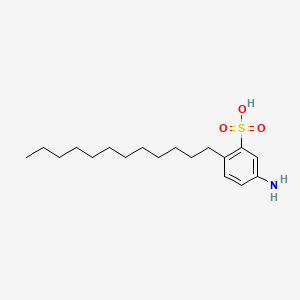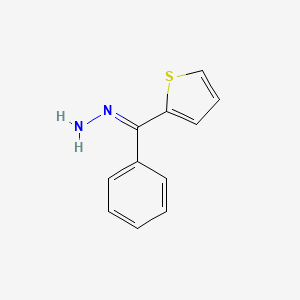
Barium (Z)-hexadec-9-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium (Z)-hexadec-9-enoate is an organometallic compound that consists of barium ions and hexadec-9-enoate anions
Preparation Methods
Synthetic Routes and Reaction Conditions: Barium (Z)-hexadec-9-enoate can be synthesized through the reaction of barium hydroxide with hexadec-9-enoic acid. The reaction typically occurs in an aqueous medium, where barium hydroxide reacts with hexadec-9-enoic acid to form this compound and water. The reaction conditions often involve moderate temperatures and stirring to ensure complete reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of barium chloride and sodium hexadec-9-enoate. The reaction between these two compounds in an aqueous solution results in the formation of this compound and sodium chloride as a byproduct. This method is advantageous due to its scalability and cost-effectiveness.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the double bond in the hexadec-9-enoate anion. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can also occur, where the double bond in the hexadec-9-enoate anion is reduced to a single bond. Typical reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in substitution reactions, where the barium ion can be replaced by other metal ions under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Aqueous solutions of other metal salts.
Major Products Formed:
Oxidation: Formation of barium hexadec-9-enoate with oxidized side chains.
Reduction: Formation of barium hexadecane.
Substitution: Formation of other metal hexadec-9-enoates.
Scientific Research Applications
Barium (Z)-hexadec-9-enoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organometallic compounds.
Biology: Investigated for its potential role in biological systems, particularly in the study of metal ion interactions with fatty acids.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialized lubricants and surfactants.
Mechanism of Action
The mechanism of action of barium (Z)-hexadec-9-enoate involves its interaction with molecular targets such as enzymes and cell membranes. The barium ion can interact with negatively charged sites on enzymes, altering their activity. Additionally, the hexadec-9-enoate anion can integrate into lipid bilayers, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Barium hexadecane: Similar in structure but lacks the double bond present in barium (Z)-hexadec-9-enoate.
Barium octadec-9-enoate: Contains a longer carbon chain but shares the double bond feature.
Properties
CAS No. |
67627-67-2 |
|---|---|
Molecular Formula |
C32H58BaO4 |
Molecular Weight |
644.1 g/mol |
IUPAC Name |
barium(2+);(Z)-hexadec-9-enoate |
InChI |
InChI=1S/2C16H30O2.Ba/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2*7-8H,2-6,9-15H2,1H3,(H,17,18);/q;;+2/p-2/b2*8-7-; |
InChI Key |
FSVULFSYGBYPJS-ATMONBRVSA-L |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCC/C=C\CCCCCCCC(=O)[O-].[Ba+2] |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCC=CCCCCCCCC(=O)[O-].[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


